molecular formula C25H24N4O3 B11588415 (2E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11588415
M. Wt: 428.5 g/mol
InChI Key: ZMBRQNGZAYHVSF-OBGWFSINSA-N
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Description

(2E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano group and the cyclohexylamine moiety. The final step involves the formation of the enamide linkage.

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amide.

    Introduction of the Cyano Group: This step often involves the use of cyanogen bromide or a similar reagent under basic conditions.

    Addition of the Cyclohexylamine Moiety: This step typically involves a nucleophilic substitution reaction.

    Formation of the Enamide Linkage: This can be achieved through a condensation reaction involving an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-N-cyclohexyl-3-[2-(3-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
  • (2E)-2-cyano-N-cyclohexyl-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Uniqueness

The uniqueness of (2E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the cyano group, cyclohexylamine moiety, and the pyrido[1,2-a]pyrimidin-4-one core provides a unique chemical scaffold that can be exploited for various purposes.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C25H24N4O3/c1-17-8-7-11-20(14-17)32-24-21(25(31)29-13-6-5-12-22(29)28-24)15-18(16-26)23(30)27-19-9-3-2-4-10-19/h5-8,11-15,19H,2-4,9-10H2,1H3,(H,27,30)/b18-15+

InChI Key

ZMBRQNGZAYHVSF-OBGWFSINSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCCCC4

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCCCC4

Origin of Product

United States

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